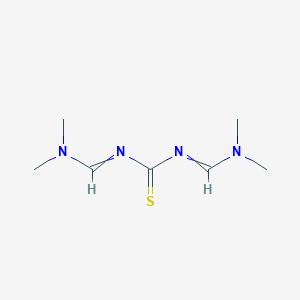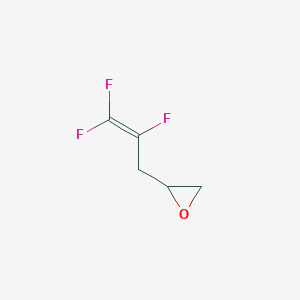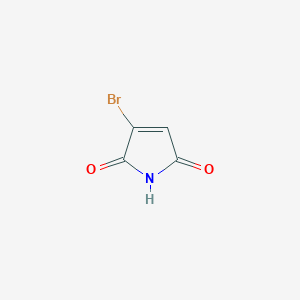
(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol
Übersicht
Beschreibung
“(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” is a chemical compound with the molecular formula C18H39NO3 . It is a type of ceramide, which are a family of waxy lipid molecules. Ceramides are composed of a sphingosine and a fatty acid .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its IUPAC name. The “2S,3S,4R” notation indicates the configuration of the chiral centers in the molecule . The numbers 2, 3, and 4 represent the carbon atoms that are chiral centers . The “S” and “R” configurations are determined by the Cahn-Ingold-Prelog priority rules .Wissenschaftliche Forschungsanwendungen
Structural Analysis in Marine Organisms
(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol has been identified in various marine organisms. For instance, a study on a glass sponge, Aulosaccus sp., revealed the presence of cerebrosides containing this compound. These cerebrosides are unique due to their sphingoid bases and N-acylation with straight-chain 2-hydroxy fatty acids (Santalova, Denisenko, & Dmitrenok, 2015).
Antibacterial Properties
A study on the gorgonian Pseudopterogorgia australiensis of the Indian Ocean discovered sphingosines, including variants of this compound, exhibiting moderate antibacterial activity. This highlights its potential use in developing new antibacterial agents (Krishna et al., 2004).
Synthetic Applications
The compound's synthetic derivatives also find applications in research. For example, the total synthesis of a partially protected ceramide part of sponge cerebrosides, which includes a variant of this compound, was achieved. This synthesis is crucial for studying the structure and function of naturally occurring cerebrosides in marine sponges (Nakashima et al., 1994).
Sphingolipid Research
The compound plays a significant role in sphingolipid research. Sphingolipids are essential components of cell membranes and have been studied for their involvement in various biological processes. The structural analysis of sphingolipids from different organisms, including those containing this compound, provides insights into their biological functions (Gao et al., 2004).
Potential in Drug Discovery
This compound's derivatives have been explored for their potential in drug discovery, particularly in targeting specific biological pathways or diseases. For instance, its analogues have been synthesized and examined for their biological activities, such as antitumor properties, indicating its significance in medicinal chemistry (Morita et al., 1995).
Zukünftige Richtungen
The future research directions for “(2S,3S,4R)-2-Aminoheptadecane-1,3,4-triol” could involve exploring its potential applications in skincare products due to its role in maintaining skin health . Additionally, understanding its synthesis could open up possibilities for its production and use in various industries.
Eigenschaften
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)












